molecular formula C18H24N4O2 B2867708 3-(dimethylamino)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide CAS No. 1705885-12-6

3-(dimethylamino)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide

カタログ番号 B2867708
CAS番号: 1705885-12-6
分子量: 328.416
InChIキー: KBZACJBUZLRPCR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) Kinase . It has been shown to potentiate the efficacy of the approved drugs irinotecan and olaparib in disease-relevant mouse models .

科学的研究の応用

Synthesis and Structural Analysis

Compounds with similar structural motifs, including pyran, pyrazole, and benzamide groups, have been synthesized and analyzed for their crystal structures. These analyses often reveal important properties such as hydrogen bonding, π–π interactions, and supramolecular aggregation, which are critical for understanding their reactivity and potential applications in materials science and drug design (Kranjc et al., 2012).

Anticancer Activity

Derivatives of similar structures have shown significant cytotoxic activity against various cancer cell lines. This suggests that 3-(dimethylamino)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide could potentially be explored for its anticancer properties. The structure-activity relationship (SAR) studies of these compounds contribute to the development of new therapeutic agents (Deady et al., 2003).

Antimicrobial and Antitumor Activities

Research on structurally related compounds has also demonstrated their potential in antimicrobial and antitumor applications. These studies indicate the broad spectrum of biological activities that such compounds can exhibit, underscoring the importance of further research into their mechanisms of action and potential therapeutic uses (El‐Borai et al., 2013).

Anti-inflammatory Activity

The evaluation of related compounds for their in-vitro anti-inflammatory activity has shown promising results. This suggests a potential application of this compound in the development of new anti-inflammatory agents, which could have significant implications for treating various inflammatory disorders (Rathi et al., 2013).

Molecular Docking and COX-2 Inhibition

Studies involving molecular docking and bioassay evaluations as cyclooxygenase-2 (COX-2) inhibitors provide insights into the potential of such compounds in the design of anti-inflammatory drugs. This research avenue is crucial for developing safer and more effective COX-2 inhibitors with fewer side effects than currently available medications (Al-Hourani et al., 2016).

作用機序

Target of Action

The primary targets of the compound, also known as Opiranserin , are currently under investigation. The compound is in the investigational stage and more research is needed to identify its specific targets and their roles.

Mode of Action

The mode of action of Opiranserin is not fully understood yet. It is believed to interact with its targets in a specific manner that leads to changes in cellular processes. The exact nature of these interactions and the resulting changes are still under investigation .

Pharmacokinetics

The compound is soluble in DMSO , which suggests it may have good bioavailability. More research is needed to understand its pharmacokinetic profile and how it impacts the compound’s bioavailability .

Result of Action

The molecular and cellular effects of Opiranserin’s action are currently under investigation. It is part of an ongoing clinical trial (NCT03997838) evaluating its efficacy and safety for the treatment of post-operative pain . The results of this trial will provide valuable insights into the effects of the compound’s action.

Action Environment

The influence of environmental factors on Opiranserin’s action, efficacy, and stability is not fully understood. Factors such as temperature, pH, and the presence of other compounds could potentially influence its action. More research is needed to understand these influences .

将来の方向性

This compound is currently undergoing clinical evaluation with the approved drugs irinotecan and olaparib . The results of these clinical trials will likely guide future research and potential therapeutic applications of this compound.

特性

IUPAC Name

3-(dimethylamino)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-21(2)17-5-3-4-15(10-17)18(23)20-16-11-19-22(13-16)12-14-6-8-24-9-7-14/h3-5,10-11,13-14H,6-9,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZACJBUZLRPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC2=CN(N=C2)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。